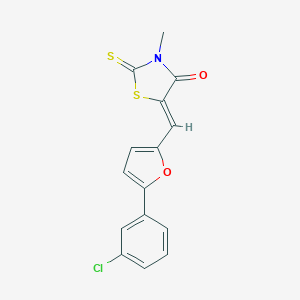![molecular formula C21H26N2O3 B240356 N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its use in treating various diseases and disorders.
作用機序
The mechanism of action of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein AKT, which is involved in cell proliferation and survival. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein NF-κB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been shown to have several biochemical and physiological effects in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the production of inflammatory cytokines in macrophages. These effects suggest that N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has potential therapeutic properties in various diseases and disorders.
実験室実験の利点と制限
The advantages of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its relatively low cost, ease of synthesis, and potential therapeutic properties. However, the limitations of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may require careful handling and monitoring.
将来の方向性
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide. One potential direction is to study its potential therapeutic properties in other diseases and disorders, such as autoimmune diseases and viral infections. Another potential direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic properties. Additionally, further studies are needed to assess the safety and toxicity of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, in order to determine its potential use as a therapeutic agent.
合成法
The synthesis of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide involves a multistep process that requires the use of several reagents and solvents. The initial step involves the reaction of 4-aminobenzoyl chloride with n-butylamine to form 4-(butylamino)benzoic acid. This intermediate is then reacted with isobutyl bromide and potassium carbonate to form N-[4-(butylamino)phenyl]-2-isobutoxybenzamide, which is then further reacted with butyryl chloride to form the final product, N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide.
科学的研究の応用
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been studied extensively for its potential therapeutic properties in various diseases and disorders. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in macrophages.
特性
製品名 |
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-[4-(butanoylamino)phenyl]-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-4-7-20(24)22-16-10-12-17(13-11-16)23-21(25)18-8-5-6-9-19(18)26-14-15(2)3/h5-6,8-13,15H,4,7,14H2,1-3H3,(H,22,24)(H,23,25) |
InChIキー |
CKZUQDLAINWJAA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)

